(R)-3-(tert-butoxycarbonylamino)-4-methylpentanol
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Overview
Description
“®-3-(tert-butoxycarbonylamino)-4-methylpentanol” is a chemical compound that contains a tert-butoxycarbonyl (Boc) group . The Boc group is commonly used as a protective group for amino acids in peptide synthesis . It is also used for the protection of hydroxy groups .
Synthesis Analysis
The synthesis of compounds with a Boc group can be achieved through various methods. One method involves the use of a phosphonium ionic liquid for high-temperature Boc deprotection of amino acids and peptides . Another method involves the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds using flow microreactor systems .Chemical Reactions Analysis
The Boc group in “®-3-(tert-butoxycarbonylamino)-4-methylpentanol” can undergo various chemical reactions. For instance, it can be deprotected under acidic conditions commonly with trifluoroacetic acid . A method for high-temperature Boc deprotection involves the use of a phosphonium ionic liquid .Scientific Research Applications
Precursor for trans-4-Methylproline
The compound has been used in the synthesis of trans-4-methylproline, showcasing its utility as a precursor in the hydrogenation process. By employing different catalyst/solvent systems, researchers optimized the cis/trans ratio, highlighting its role in generating enantiomerically enriched intermediates for proline derivatives (Nevalainen & Koskinen, 2001).
Catalyst in Enantioselective α-Aminations
It has found application as a key component in the synthesis of chiral hydrogen bond donor catalysts. These catalysts are effective in enantioselective α-aminations of 1,3-dicarbonyl compounds, demonstrating the compound's role in facilitating highly selective organic reactions (Kumar, Ghosh, & Gladysz, 2016).
Characterization and Structural Analysis
The tert-butoxycarbonylamino moiety has been utilized in compounds for structural analysis and characterization. One study focused on the synthesis and crystal structure of S-ethyl-2(tert-butoxycarbonylamino)-4-methyl-pentanethioate, providing insights into its molecular arrangement and intermolecular interactions, which are crucial for designing molecules with desired properties (Dinesh et al., 2010).
Biocatalysis and Green Chemistry
In biocatalysis and green chemistry, (R)-3-(tert-butoxycarbonylamino)-4-methylpentanol derivatives have been applied in the development of environmentally benign processes. One notable application is the biocatalytic process for producing (R)-2-methylpentanol, illustrating the compound's contribution to sustainable and cost-effective manufacturing (Gooding et al., 2010).
Pharmaceutical Intermediate
The compound's derivatives have been explored as intermediates in the synthesis of pharmaceuticals. For example, its role in the stereoselective synthesis of angiotensinogen transition-state analogues and renin inhibitors underscores its importance in drug discovery and development (Thaisrivongs et al., 1987).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
tert-butyl N-[(3R)-1-hydroxy-4-methylpentan-3-yl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO3/c1-8(2)9(6-7-13)12-10(14)15-11(3,4)5/h8-9,13H,6-7H2,1-5H3,(H,12,14)/t9-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYEXCBXDBHHJJY-SECBINFHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CCO)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](CCO)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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